molecular formula C11H22N2 B1599143 1-(3-Methylcyclohexyl)piperazine CAS No. 99993-62-1

1-(3-Methylcyclohexyl)piperazine

Cat. No.: B1599143
CAS No.: 99993-62-1
M. Wt: 182.31 g/mol
InChI Key: WZVDAEOTVAOPNR-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)piperazine is a chemical compound with the molecular formula C11H22N2. It is a derivative of piperazine, a versatile organic compound used in various scientific and industrial applications. This compound features a cyclohexyl group substituted with a methyl group at the third position, attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohexyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with piperazine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the continuous addition of reactants and careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

1-(3-Methylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted piperazines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Alkyl halides, strong bases, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

  • Reduction: this compound derivatives with reduced functional groups.

  • Substitution: Piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(3-Methylcyclohexyl)piperazine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate the effects of piperazine derivatives on various biological systems.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methylcyclohexyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-methylcyclohexyl)piperazine

  • 1-(2-methylcyclohexyl)piperazine

  • 1-(3-ethylcyclohexyl)piperazine

  • 1-(3-propylcyclohexyl)piperazine

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Properties

IUPAC Name

1-(3-methylcyclohexyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDAEOTVAOPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407276
Record name 1-(3-methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99993-62-1
Record name 1-(3-methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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